molecular formula C10H11FO3S B14770452 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid

5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid

Cat. No.: B14770452
M. Wt: 230.26 g/mol
InChI Key: OATRBNBXBVFEIT-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methylthio substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the ethoxy group via an ethylation reaction, followed by the introduction of the fluoro group through a fluorination reaction. The methylthio group can be introduced using a thiolation reaction. The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methylthio groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the ethoxy and methylthio groups.

    3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid: Similar but with different positions of the substituents.

    Benzoic acid, 3-(methylthio): Lacks the ethoxy and fluoro groups.

Uniqueness

5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid is unique due to the specific combination and positions of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility, while the fluoro and methylthio groups can modulate its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

5-ethoxy-2-fluoro-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H11FO3S/c1-3-14-6-4-7(10(12)13)9(11)8(5-6)15-2/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

OATRBNBXBVFEIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)SC)F)C(=O)O

Origin of Product

United States

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